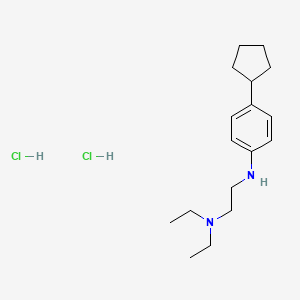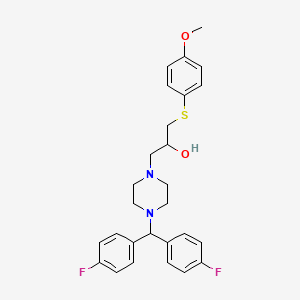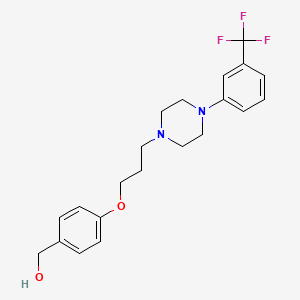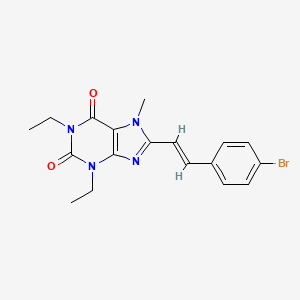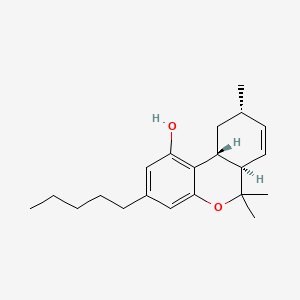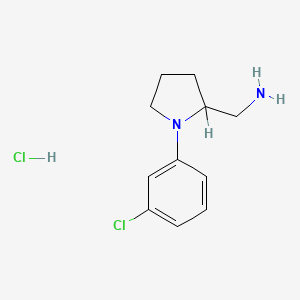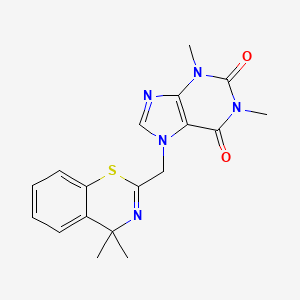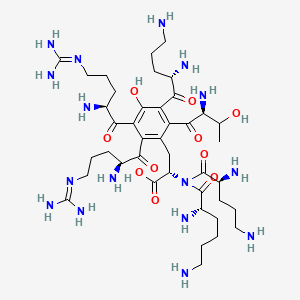
Arginyl-arginyl-ornithyl-threonyl-ornithyl-lysyl-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arginyl-arginyl-ornithyl-threonyl-ornithyl-lysyl-tyrosine is a peptide compound composed of seven amino acids: arginine, ornithine, threonine, lysine, and tyrosine. This compound is known for its antimicrobial properties and has been isolated from the fungus Metarrhizium anisopliae
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of arginyl-arginyl-ornithyl-threonyl-ornithyl-lysyl-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (tyrosine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (lysine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (ornithine, threonine, ornithine, arginine, and arginine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide can be scaled up using automated peptide synthesizers, which follow the same SPPS principles. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Arginyl-arginyl-ornithyl-threonyl-ornithyl-lysyl-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups in arginine and lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under reducing conditions.
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides for amine coupling reactions.
Major Products Formed
Oxidation: Formation of dityrosine cross-links.
Reduction: Cleavage of disulfide bonds to yield free thiols.
Substitution: Formation of amide bonds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Arginyl-arginyl-ornithyl-threonyl-ornithyl-lysyl-tyrosine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its role in modulating immune responses and as a potential therapeutic agent.
Industry: Utilized in the development of peptide-based materials and coatings with antimicrobial properties.
Wirkmechanismus
The mechanism of action of arginyl-arginyl-ornithyl-threonyl-ornithyl-lysyl-tyrosine involves its interaction with microbial cell membranes. The positively charged arginine and lysine residues facilitate binding to negatively charged components of the microbial membrane, leading to membrane disruption and cell lysis. Additionally, the peptide may interfere with intracellular processes, further contributing to its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arginyl-tyrosine: A dipeptide with similar antimicrobial properties but shorter sequence.
Ornithyl-lysyl-tyrosine: Another peptide with antimicrobial activity but different amino acid composition.
Uniqueness
Arginyl-arginyl-ornithyl-threonyl-ornithyl-lysyl-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of multiple arginine residues enhances its binding affinity to microbial membranes, making it more effective as an antimicrobial agent compared to shorter or differently composed peptides .
Eigenschaften
CAS-Nummer |
97984-85-5 |
|---|---|
Molekularformel |
C41H74N16O10 |
Molekulargewicht |
951.1 g/mol |
IUPAC-Name |
(2S)-3-[2,3-bis[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-6-[(2S)-2-amino-3-hydroxybutanoyl]-5-[(2S)-2,5-diaminopentanoyl]-4-hydroxyphenyl]-2-[[(2S)-2,6-diaminohexanoyl]-[(2S)-2,5-diaminopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C41H74N16O10/c1-19(58)31(50)36(63)28-20(18-26(39(66)67)57(38(65)25(49)10-5-15-44)37(64)24(48)8-2-3-13-42)27(32(59)22(46)11-6-16-55-40(51)52)29(34(61)23(47)12-7-17-56-41(53)54)35(62)30(28)33(60)21(45)9-4-14-43/h19,21-26,31,58,62H,2-18,42-50H2,1H3,(H,66,67)(H4,51,52,55)(H4,53,54,56)/t19?,21-,22-,23-,24-,25-,26-,31-/m0/s1 |
InChI-Schlüssel |
QGLYXUPXROIPBP-YQPPJVMGSA-N |
Isomerische SMILES |
CC([C@@H](C(=O)C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N(C(=O)[C@H](CCCCN)N)C(=O)[C@H](CCCN)N)C(=O)[C@H](CCCN=C(N)N)N)C(=O)[C@H](CCCN=C(N)N)N)O)C(=O)[C@H](CCCN)N)N)O |
Kanonische SMILES |
CC(C(C(=O)C1=C(C(=C(C(=C1CC(C(=O)O)N(C(=O)C(CCCCN)N)C(=O)C(CCCN)N)C(=O)C(CCCN=C(N)N)N)C(=O)C(CCCN=C(N)N)N)O)C(=O)C(CCCN)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


